4-chloro-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a fluoroethyl group at the 1-position, and an isobutoxymethyl group at the 3-position. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the fluoroethyl group: This can be done through nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base.
Attachment of the isobutoxymethyl group: This step involves the alkylation of the pyrazole ring with isobutoxymethyl halides (e.g., isobutoxymethyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the chloro, fluoroethyl, or isobutoxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application and target. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2-fluoroethyl)-3-methyl-1H-pyrazole: Lacks the isobutoxymethyl group, which may result in different chemical and biological properties.
4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Contains a methoxymethyl group instead of an isobutoxymethyl group, potentially affecting its reactivity and interactions.
4-chloro-1-(2-fluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Has an ethoxymethyl group, which may influence its solubility and biological activity.
Uniqueness
The presence of the isobutoxymethyl group in 4-chloro-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole imparts unique steric and electronic effects, which can influence its chemical reactivity, biological activity, and overall properties. This makes it distinct from other similar compounds and potentially valuable for specific applications.
Properties
IUPAC Name |
4-chloro-1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O/c1-8(2)6-15-7-10-9(11)5-14(13-10)4-3-12/h5,8H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBHIAWMODMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Cl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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